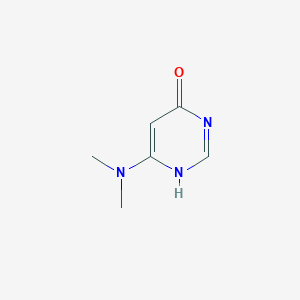

6-(Dimethylamino)pyrimidin-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-(Dimethylamino)pyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, an efficient, facile, and eco-friendly synthesis of pyrimidine derivatives involves an oxidative [3 + 2 + 1] three-component annulation of amidines, ketones, and N,N -dimethylaminoethanol as the one carbon source .Molecular Structure Analysis

The molecular formula of “6-(Dimethylamino)pyrimidin-4-ol” is C6H9N3O. The molecular weight is 139.16 g/mol.Chemical Reactions Analysis

Pyrimidines are known to exhibit a range of chemical reactions. For instance, they can undergo reactions with prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .Applications De Recherche Scientifique

Synthesis of Pyrrolo[2,3-d]pyrimidines

6-(Dimethylamino)pyrimidin-4-ol: serves as a precursor in the synthesis of pyrrolo[2,3-d]pyrimidines, compounds structurally similar to purine. These heterocycles are significant due to their wide range of biological activities, including antitubercular, anticancer, and anti-inflammatory properties . The compound can be used in Cu-catalyzed reactions to create highly substituted pyrrolo[2,3-d]pyrimidines, which have potential applications in medicinal chemistry.

Antioxidant and Enzymatic Inhibition

Pyrimidine derivatives, including 6-(Dimethylamino)pyrimidin-4-ol , are known for their antioxidant activities. They can act as inhibitors of enzymes like lipoxygenase, which is involved in the inflammatory response. This makes them valuable in the development of anti-inflammatory drugs .

Molecular Docking Studies

The compound’s structure allows it to be used in molecular docking studies to understand its interaction with various enzymes and receptors. This is crucial for drug design and discovery, particularly in identifying potent enzyme inhibitors .

Biological Activity Profiling

Due to its structural similarity to DNA and RNA bases, 6-(Dimethylamino)pyrimidin-4-ol can be used to study a range of biological activities. It can serve as a scaffold for developing new drugs with potential anticancer, antiviral, or antibacterial properties .

Mécanisme D'action

Target of Action

It is known that pyrimidine derivatives are essential components of nucleic acids and are used in the chemotherapy of aids .

Mode of Action

Pyrimidines, in general, are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Pyrimidines are known to be involved in numerous biological processes, including the synthesis of nucleic acids .

Result of Action

Pyrimidines are known to have a wide range of biological activities, including anti-inflammatory and analgesic effects .

Safety and Hazards

Orientations Futures

Pyrimidines are a significant area of research due to their wide range of pharmacological effects . Future research could focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the prebiotic synthesis of nucleic acid bases is a central issue in the RNA-world hypothesis, one of the main proposals for the origin of life .

Propriétés

IUPAC Name |

4-(dimethylamino)-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-9(2)5-3-6(10)8-4-7-5/h3-4H,1-2H3,(H,7,8,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKXLTBPIIMZJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=O)NC=N1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501289074 |

Source

|

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Dimethylamino)pyrimidin-4-ol | |

CAS RN |

1124-21-6 |

Source

|

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1124-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Dimethylamino)-4(3H)-pyrimidinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501289074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)

![Diethyl [2-(phenylthio)ethyl]malonate](/img/structure/B73692.png)